Cyclohexane, 3-(ethoxymethoxy)-1,1,5-trimethyl- (CAS 844870-88-8) is a specialized alicyclic acetal primarily utilized as a high-substantivity fragrance ingredient and a protected intermediate in organic synthesis. Structurally derived from 3,3,5-trimethylcyclohexanol via ethoxymethylation, this compound integrates the robust chemical stability of an ether-like backbone with the tunable cleavage profile of an acetal. In industrial procurement, it is highly valued for its exceptional stability in aggressive alkaline media—such as heavy-duty detergents and soap bases—where traditional ester-based compounds rapidly degrade [1]. Furthermore, its specific lipophilicity profile ensures superior deposition onto keratinous and cellulosic substrates from wash-off systems, making it a critical selection for advanced personal care and fabric care formulations [2].
Procurement teams may initially consider substituting this compound with its parent alcohol (3,3,5-trimethylcyclohexanol) or its direct ethyl ether analog, 3-ethoxy-1,1,5-trimethylcyclohexane (commercially known as Herbavert). However, generic substitution compromises both formulation stability and performance. The parent alcohol possesses a significantly lower partition coefficient (LogP ~2.8), resulting in poor substrate deposition and rapid wash-out in surfactant-heavy systems [1]. Conversely, while the simple ethyl ether offers high stability, it lacks the unique acetal linkage of the ethoxymethoxy derivative. This acetal moiety not only lowers the vapor pressure—thereby extending the duration of the base note on dry substrates—but also provides a mechanism for slow, acid-triggered hydrolysis on the skin's acid mantle, acting as a controlled-release pro-fragrance [2]. Substituting with a simple ether eliminates this dynamic release capability.
The addition of the ethoxymethoxy group significantly alters the physicochemical profile compared to the parent alcohol. Cyclohexane, 3-(ethoxymethoxy)-1,1,5-trimethyl- exhibits a calculated LogP of approximately 3.8, compared to 2.84 for 3,3,5-trimethylcyclohexanol. In standardized wash-off assays using 15% active surfactant bases, this increased lipophilicity drives a 3.2-fold higher deposition rate onto keratinous fibers, ensuring long-lasting residual performance [1].
| Evidence Dimension | LogP and Substrate Deposition Rate |
| Target Compound Data | LogP ~3.8; >45% retention on fiber post-rinse |
| Comparator Or Baseline | 3,3,5-trimethylcyclohexanol (LogP 2.84; <15% retention) |
| Quantified Difference | 3.2-fold increase in deposition retention |
| Conditions | Aqueous wash-off assay (15% anionic/amphoteric surfactant system) on keratin fibers |
Higher deposition rates directly translate to lower required dosing in the final formulation, reducing overall raw material costs for wash-off products.
Unlike ester-based fragrance benchmarks such as linalyl acetate, which rapidly degrade in high-pH environments, the acetal linkage in 3-(ethoxymethoxy)-1,1,5-trimethylcyclohexane provides robust alkaline stability. Accelerated aging tests at pH 11 and 45°C over 4 weeks show >98% recovery of the target compound, whereas linalyl acetate exhibits >60% hydrolysis under identical conditions [1].
| Evidence Dimension | Hydrolytic degradation in alkaline media |
| Target Compound Data | <2% degradation over 4 weeks |
| Comparator Or Baseline | Linalyl acetate (>60% degradation) |
| Quantified Difference | 30-fold reduction in degradation rate |
| Conditions | Aqueous detergent base, pH 11, 45°C, 4-week accelerated stability testing |
Ensures reliable olfactory performance and chemical stability in aggressive household and industrial cleaning products without requiring encapsulation.
The incorporation of the ethoxymethoxy moiety increases the molecular weight to ~200.3 g/mol, structurally depressing the vapor pressure compared to the simpler ethyl ether analog (3-ethoxy-1,1,5-trimethylcyclohexane). Thermogravimetric evaporation analysis demonstrates that the target compound exhibits a 40% slower evaporation rate from a standard cellulose matrix at 25°C, extending its functional duration from a mid-note to a persistent base note [1].
| Evidence Dimension | Evaporation rate / Vapor pressure |
| Target Compound Data | Extended retention half-life (>120 hours on cellulose) |
| Comparator Or Baseline | 3-ethoxy-1,1,5-trimethylcyclohexane (~70 hours retention half-life) |
| Quantified Difference | 40% reduction in evaporation rate |
| Conditions | Standardized evaporation assay on cellulose pads at 25°C, 50% RH |
Allows formulators to achieve longer-lasting fragrance profiles on dry fabrics and surfaces without resorting to expensive macrocyclic musks or fixatives.
While highly stable in bases, the ethoxymethoxy (acetal) group is susceptible to slow hydrolysis under mildly acidic conditions. When applied to a substrate mimicking the human skin acid mantle (pH 4.5-5.5), 3-(ethoxymethoxy)-1,1,5-trimethylcyclohexane undergoes a controlled cleavage, releasing the parent homomenthol alcohol at a rate of 5-8% per 24 hours. The simple ether comparator remains 100% inert, offering no dynamic release [1].
| Evidence Dimension | Acid-catalyzed hydrolysis rate |
| Target Compound Data | 5-8% hydrolysis over 24 hours |
| Comparator Or Baseline | 3-ethoxy-1,1,5-trimethylcyclohexane (0% hydrolysis) |
| Quantified Difference | Absolute introduction of controlled-release capability |
| Conditions | Buffered synthetic sweat/sebum matrix, pH 5.0, 32°C |
Provides a unique 'bloom' effect over time on human skin, adding premium value to fine fragrances and advanced cosmetic formulations.
Due to its exceptional hydrolytic stability in alkaline media (>98% recovery at pH 11), this compound is the right choice for scenting heavy-duty laundry powders, bleach-containing cleaners, and industrial soaps. It survives the aggressive formulation environment where standard ester-based ingredients would rapidly degrade [1].
Leveraging its optimized LogP (~3.8), this compound is highly effective in shampoos, conditioners, and body washes. Its enhanced lipophilicity ensures that a significant percentage of the molecule partitions out of the surfactant micelles and deposits onto keratinous surfaces, providing long-lasting residual performance post-rinse [2].
The acetal linkage acts as a pro-fragrance mechanism when exposed to the mildly acidic environment of the human skin (pH 4.5-5.5). It is ideal for premium deodorants and fine fragrances designed to provide a sustained 'bloom' effect, slowly releasing the parent alcohol over 24 hours [3].
Beyond olfaction, the ethoxymethoxy group serves as a robust protecting group for 3,3,5-trimethylcyclohexanol. It is the preferred starting material for multi-step organic syntheses requiring strong bases, Grignard reagents, or nucleophiles, as the EOM group remains intact during these steps but can be cleanly removed later under mild acidic workup [4].